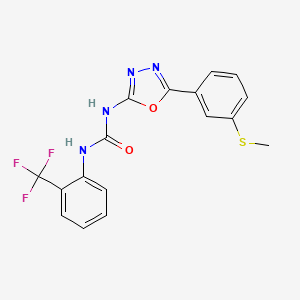

1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Descripción

BenchChem offers high-quality 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c1-27-11-6-4-5-10(9-11)14-23-24-16(26-14)22-15(25)21-13-8-3-2-7-12(13)17(18,19)20/h2-9H,1H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVRWYTVTJMMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 390.8 g/mol. The structure features a urea linkage, an oxadiazole ring, and a methylthio group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN4O3S |

| Molecular Weight | 390.8 g/mol |

| CAS Number | 1286724-51-3 |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Studies have demonstrated that modifications in the structure can enhance potency against resistant strains by affecting cell wall biosynthesis pathways .

Anticancer Properties

The oxadiazole derivatives have also been investigated for anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression associated with cell cycle regulation .

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Signal Transduction Interference : It can disrupt signaling pathways that promote cell proliferation and survival.

- DNA Interaction : Some studies suggest potential interactions with DNA, leading to inhibited replication and transcription processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the methylthio group is believed to enhance lipophilicity and facilitate better interaction with biological targets. SAR studies indicate that variations in substituents on the oxadiazole ring can significantly alter potency and selectivity against different pathogens or cancer cell lines .

Case Studies

- Anti-Tuberculosis Activity : A study conducted at the National Institute of Allergy and Infectious Diseases highlighted a series of oxadiazole derivatives demonstrating bactericidal activity against Mtb. The study identified key pharmacophoric features essential for enhancing anti-Mtb activity, emphasizing the importance of structural modifications .

- Anticancer Efficacy : In vitro assays on various cancer cell lines showed that derivatives of this compound could inhibit cell growth significantly. The most potent derivatives were those with specific substitutions on the phenyl rings, suggesting a targeted approach in drug design for cancer therapy .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Structural modifications can enhance potency against resistant strains by affecting cell wall biosynthesis pathways.

Case Study: Anti-Tuberculosis Activity

A study conducted by the National Institute of Allergy and Infectious Diseases highlighted a series of oxadiazole derivatives demonstrating bactericidal activity against Mtb. Key pharmacophoric features essential for enhancing anti-Mtb activity were identified, emphasizing the importance of structural modifications in developing effective treatments.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. These investigations suggest that it can induce apoptosis in cancer cells via multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Signal Transduction Interference : It can disrupt signaling pathways that promote cell proliferation and survival.

- DNA Interaction : Potential interactions with DNA could inhibit replication and transcription processes.

Case Study: Anticancer Efficacy

In vitro assays on various cancer cell lines have shown that derivatives of this compound significantly inhibit cell growth. The most potent derivatives were those with specific substitutions on the phenyl rings, suggesting a targeted approach in drug design for cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is heavily influenced by its structural components. Variations in substituents on the oxadiazole ring can significantly alter potency and selectivity against different pathogens or cancer cell lines. The methylthio group enhances lipophilicity, improving interactions with biological targets.

Summary of Applications

The applications of 1-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea span across several critical areas:

-

Antimicrobial Research :

- Effective against resistant strains of bacteria like Mtb.

- Structural modifications enhance antimicrobial potency.

-

Anticancer Research :

- Induces apoptosis in various cancer cell lines.

- Mechanisms include enzyme inhibition and disruption of signaling pathways.

-

Drug Development :

- Potential for targeted therapies based on structure-activity relationships.

- Insights from SAR studies guide modifications for improved efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted oxadiazole intermediate with a trifluoromethylphenyl urea precursor. A common approach is reacting an isocyanate derivative (e.g., 2-(trifluoromethyl)phenyl isocyanate) with an amine-functionalized oxadiazole under inert conditions (e.g., dry dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization may involve varying solvents (polar vs. nonpolar), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. For example, microwave-assisted synthesis (as seen in similar urea derivatives) can reduce reaction times and improve yields . Purification often employs silica gel chromatography with gradients of petroleum ether/ethyl acetate .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions (e.g., methylthio, trifluoromethyl groups) and urea linkage .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

- IR spectroscopy : Detection of urea C=O stretches (~1640–1680 cm⁻¹) and oxadiazole ring vibrations .

- HPLC with UV/Vis detection : For purity assessment using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4) or organic solvents (ethanol, acetonitrile). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound, particularly regarding the methylthio and trifluoromethyl groups?

- Systematic substitution : Replace the methylthio group with other sulfur-containing moieties (e.g., sulfoxide, sulfone) or alter the trifluoromethyl phenyl group to assess bioactivity changes .

- Bioassays : Test analogs against target enzymes (e.g., kinases, hydrolases) using enzyme inhibition assays (IC50 determination) or cellular models (e.g., cytotoxicity in cancer lines) .

- Computational docking : Use software like AutoDock to predict binding interactions with active sites, correlating substituent hydrophobicity/electronics with activity .

Q. How can environmental fate and biodegradation pathways of this compound be evaluated?

- Long-term ecotoxicology studies : Adapt methodologies from Project INCHEMBIOL (2005–2011), which assessed chemical distribution in biotic/abiotic compartments and transformation products .

- Biodegradation assays : Use OECD 301 guidelines with activated sludge or soil microcosms, tracking degradation via LC-MS/MS and identifying metabolites (e.g., urea cleavage products) .

Q. What experimental designs are robust for resolving contradictions in reported biological activities?

- Orthogonal assays : Validate initial findings using complementary methods (e.g., enzymatic assays vs. cellular viability tests) .

- Dose-response replication : Repeat studies with strict controls (e.g., solvent-only, positive/negative controls) and statistical power analysis (n ≥ 3 replicates) .

- Meta-analysis : Compare data across studies while accounting for variables like cell line heterogeneity or assay conditions (e.g., incubation time, serum concentration) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to target proteins (e.g., 1 µs trajectories in GROMACS) to assess stability of hydrogen bonds with urea groups or π-π stacking with aromatic rings .

- QSAR modeling : Build regression models correlating substituent descriptors (e.g., logP, molar refractivity) with activity data from analogs .

Q. What methods are suitable for detecting trace quantities of this compound in environmental or biological matrices?

- LC-MS/MS with MRM : Use electrospray ionization (ESI) in positive ion mode, optimizing transitions for parent and fragment ions (e.g., m/z 450 → 320) .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for biological fluids (plasma, urine) or Soxhlet extraction for soil/water .

Methodological Considerations

Q. How can researchers address challenges in synthesizing the 1,3,4-oxadiazole core with high regioselectivity?

Q. What protocols mitigate toxicity risks during handling and disposal?

- Safety protocols : Follow SDS guidelines for urea derivatives, including PPE (gloves, goggles) and fume hood use .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration or chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.